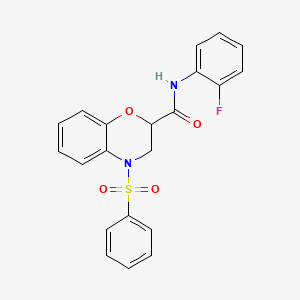![molecular formula C19H19ClN4O B11234855 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11234855.png)
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-chloro-2,3,4,9-tétrahydro-1H-carbazol-1-yl)-1,4,5,6-tétrahydrocyclopenta[c]pyrazole-3-carboxamide est un composé organique complexe qui comporte un groupe carbazole et un groupe pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(8-chloro-2,3,4,9-tétrahydro-1H-carbazol-1-yl)-1,4,5,6-tétrahydrocyclopenta[c]pyrazole-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie courante commence par la préparation du dérivé carbazole, suivie de la formation du cycle pyrazole.
Préparation du dérivé carbazole : Le produit de départ, le 8-chloro-2,3,4,9-tétrahydro-1H-carbazole, peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés en conditions acides ou basiques.
Formation du cycle pyrazole : Le cycle cyclopenta[c]pyrazole est formé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des dicétones en conditions de reflux.
Réaction de couplage : La dernière étape consiste à coupler le dérivé carbazole au cycle pyrazole en utilisant des agents de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et la mise à l'échelle des réactions à l'aide de réacteurs discontinus de grande capacité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe carbazole, en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées sur les groupes nitro (le cas échéant) en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Le groupe chloro sur le cycle carbazole peut être substitué par divers nucléophiles (par exemple, des amines, des thiols) dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Oxydation : Formation de dérivés carbazole-quinone.
Réduction : Formation de dérivés amine.
Substitution : Formation de dérivés carbazole substitués.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme brique de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes et voies de réaction.
Biologie
En recherche biologique, les dérivés de ce composé sont étudiés pour leur potentiel en tant qu'inhibiteurs enzymatiques ou modulateurs de récepteurs. Le groupe carbazole est connu pour son activité biologique, ce qui fait de ce composé un candidat potentiel pour le développement de médicaments.
Médecine
En chimie médicinale, ce composé est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, anticancéreuses et antimicrobiennes. Sa capacité à interagir avec des cibles biologiques en fait un composé prometteur pour la découverte de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les semi-conducteurs organiques ou les diodes électroluminescentes (LED), en raison de ses propriétés électroniques.
Mécanisme d'action
Le mécanisme d'action de N-(8-chloro-2,3,4,9-tétrahydro-1H-carbazol-1-yl)-1,4,5,6-tétrahydrocyclopenta[c]pyrazole-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe carbazole peut s'intercaler dans l'ADN, inhibant la réplication et la transcription de l'ADN. Le cycle pyrazole peut interagir avec les enzymes, inhibant leur activité en se liant au site actif.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The carbazole moiety is known for its biological activity, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mécanisme D'action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, inhibiting DNA replication and transcription. The pyrazole ring can interact with enzymes, inhibiting their activity by binding to the active site.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(8-chloro-2,3,4,9-tétrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide : Structure similaire, mais avec un groupe indole au lieu d'un cycle pyrazole.
8-chloro-2,3,4,9-tétrahydro-1H-carbazole : La structure de base sans le cycle pyrazole et le groupe carboxamide.
Unicité
N-(8-chloro-2,3,4,9-tétrahydro-1H-carbazol-1-yl)-1,4,5,6-tétrahydrocyclopenta[c]pyrazole-3-carboxamide est unique en raison de la combinaison des groupes carbazole et pyrazole, qui confèrent des propriétés électroniques et stériques distinctes. Cette unicité lui permet d'interagir avec une plus large gamme de cibles biologiques et d'exhiber une réactivité chimique diversifiée.
Propriétés
Formule moléculaire |
C19H19ClN4O |
|---|---|
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19ClN4O/c20-13-7-1-4-10-11-5-2-9-15(17(11)22-16(10)13)21-19(25)18-12-6-3-8-14(12)23-24-18/h1,4,7,15,22H,2-3,5-6,8-9H2,(H,21,25)(H,23,24) |
Clé InChI |
OSMQHNGNAJLTGY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=NNC5=C4CCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11234773.png)
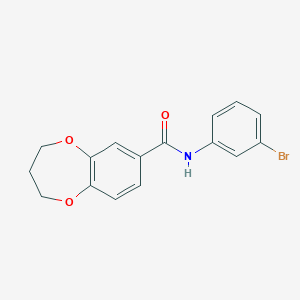
![N-[4-(morpholin-4-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11234785.png)
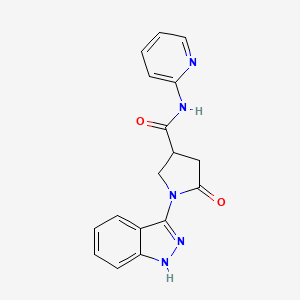
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B11234801.png)
![6-(4-methoxyphenyl)-N-(4-methylbenzyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11234807.png)
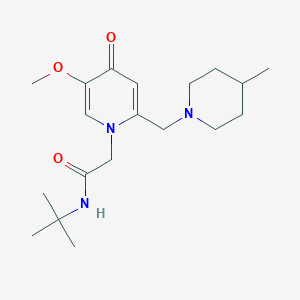
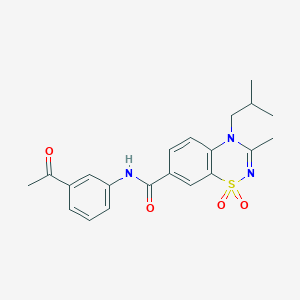
![N-(4-chlorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234823.png)

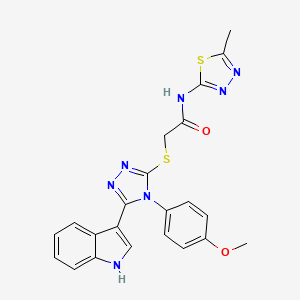
![7-(5-Bromothiophen-2-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234841.png)
![N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11234845.png)
